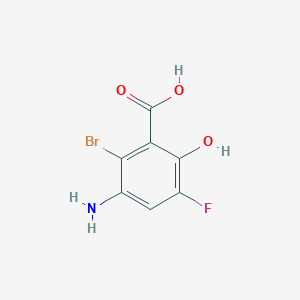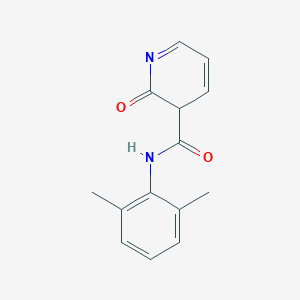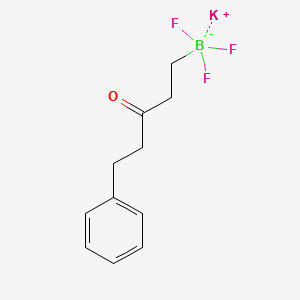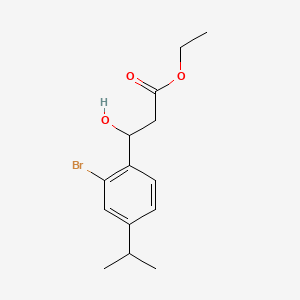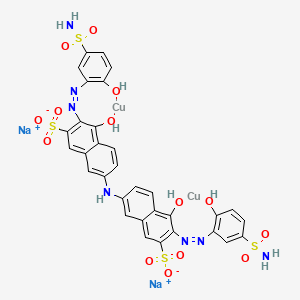![molecular formula C17H26O11 B14781815 methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shanzhiside methyl ester is an iridoid glycoside compound isolated from the plant Gardenia jasminoides. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic effects, particularly in the context of depression and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Shanzhiside methyl ester can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). These methods involve the isolation and purification of the compound from plant extracts, followed by validation through spectral analysis .
Industrial Production Methods: Industrial production of shanzhiside methyl ester typically involves the extraction of the compound from plants such as Lamiophlomis rotata and Barleria prionitis. The process includes the use of solvents like methanol and chloroform in specific proportions to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Shanzhiside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and solvents like methanol and chloroform. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified iridoid glycosides with enhanced biological activities. These products are often used in further research and development of therapeutic agents .
Aplicaciones Científicas De Investigación
Shanzhiside methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic methods for the identification and quantification of iridoid glycosides in plant extracts
Biology: The compound has been studied for its anti-inflammatory and antioxidant properties, making it a valuable tool in biological research
Medicine: Shanzhiside methyl ester has shown potential in treating depression by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis. .
Industry: The compound is used in the quality control of herbal medicines and supplements, ensuring the consistency and efficacy of these products
Mecanismo De Acción
Shanzhiside methyl ester exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by targeting the SOCS1/JAK2/STAT3 signaling pathway . Additionally, it has been shown to upregulate pituitary adenylate cyclase-activating polypeptide (PACAP) expression in the hippocampus, contributing to its antidepressant effects .
Comparación Con Compuestos Similares
Shanzhiside methyl ester is unique among iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
8-O-acetylshanzhiside methyl ester: Another iridoid glycoside with similar anti-inflammatory properties.
Sesamoside: Known for its antioxidant capacity and presence in plants like Lamiophlomis rotata
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C17H26O11 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7?,8?,9?,10?,11?,12?,13?,15?,16?,17-/m0/s1 |
Clave InChI |
KKSYAZCUYVRKML-UWVIJCLTSA-N |
SMILES isomérico |
C[C@@]1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canónico |
CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
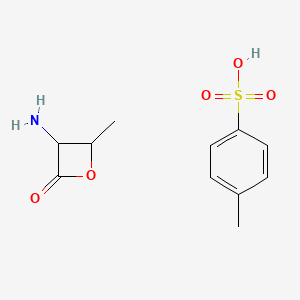
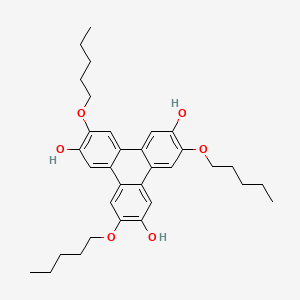
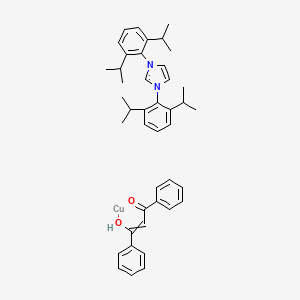
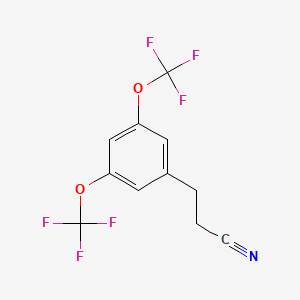
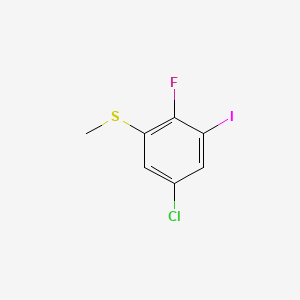
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
